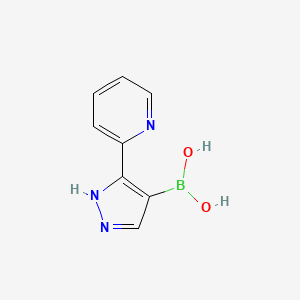
(5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its versatility and utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of 3-(pyridin-2-yl)-1H-pyrazole with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrazole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced under specific conditions to yield reduced forms of the pyrazole ring.
Substitution: It is commonly involved in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction, where it acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Explored for its potential therapeutic properties, particularly in the development of kinase inhibitors and other bioactive molecules.
Industry:
Mechanism of Action
The mechanism of action of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid primarily involves its role as a nucleophile in substitution reactions. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or material synthesis .
Comparison with Similar Compounds
- 3-Pyridinylboronic acid
- 4-Pyridinylboronic acid
- 2-Pyridineboronic acid
- 3-Pyridineboronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
Uniqueness: [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid is unique due to its specific structure, which combines a pyrazole ring with a pyridine ring and a boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H8BN3O2 |
|---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(5-pyridin-2-yl-1H-pyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5,13-14H,(H,11,12) |
InChI Key |
FRWFGSNOOIYNRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NN=C1)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


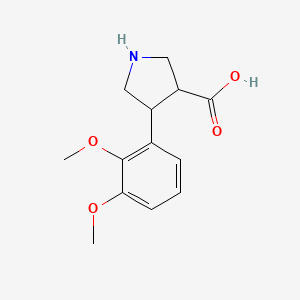
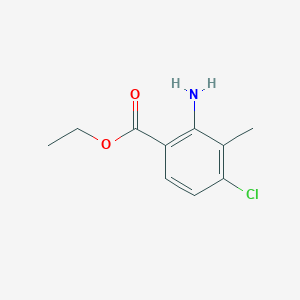
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
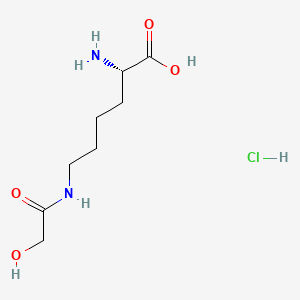
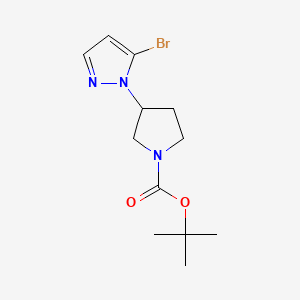
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)
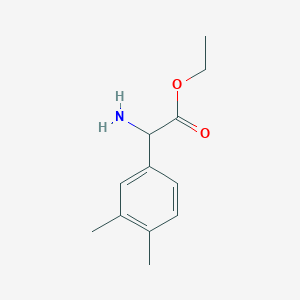
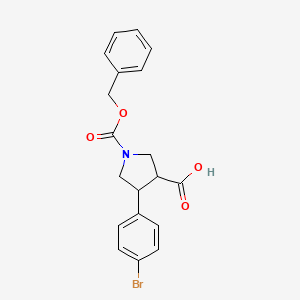
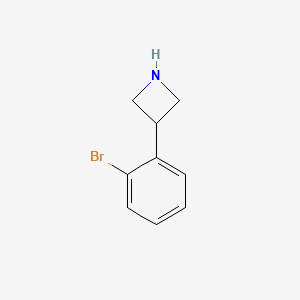
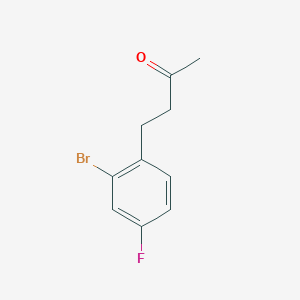
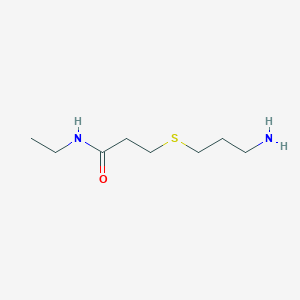
![7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
